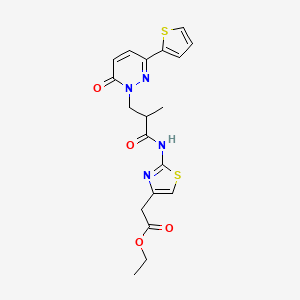

ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate

Beschreibung

Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazinone core fused with a thiophene moiety and linked to a thiazole ring via a propanamide bridge. The ethyl ester group enhances its solubility and bioavailability, making it a candidate for pharmacological studies.

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-3-27-17(25)9-13-11-29-19(20-13)21-18(26)12(2)10-23-16(24)7-6-14(22-23)15-5-4-8-28-15/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFJJBUXRBYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C12H14N4O3S2 |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specifically listed |

| IUPAC Name | Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thiophene rings have shown effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Compounds analogous to ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate have been studied for their anti-inflammatory properties. Research suggests that these compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

The biological activity of ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, particularly COX enzymes.

- Cellular Interaction : The thiophene and thiazole moieties can facilitate π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.

Study on COX Inhibition

A comparative study on various thiazole derivatives revealed that those containing thiophene rings exhibited enhanced selectivity for COX-II over COX-I, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the importance of structural modifications in improving selectivity and potency .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. A series of pyridazine derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction. The presence of the thiophene ring was noted to contribute significantly to this activity by stabilizing interactions with cellular targets involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s pyridazinone-thiophene core distinguishes it from pyrimidine () and quinazolinone () analogs, which may confer unique electronic properties for target binding.

Functional Group Impact : The ethyl ester group is a common feature across analogs, enhancing solubility. However, the thiazole-propanamide linkage in the target compound may improve steric interactions compared to thioether or carbamate linkages in others .

Pharmacological Gaps: While analogs like the quinazolinone derivative () show anticancer activity, the target compound’s bioactivity remains underexplored, highlighting a need for targeted assays.

Crystallographic and Computational Validation

Structural validation of such compounds often relies on X-ray crystallography using programs like SHELX . For example:

- SHELXL : Used for refining small-molecule structures, critical for confirming the stereochemistry of the propanamide bridge and thiophene orientation.

- SHELXE : Employed in phase determination for macromolecular complexes, though less relevant for this small molecule.

No crystallographic data for the target compound were located, but its analogs (e.g., ’s quinazolinone derivative) have been validated via these methods .

Pharmacokinetic and ADMET Considerations

While ADMET data for the target compound are absent, structural analogs provide insights:

- Metabolic Stability : The thietane-oxy group in ’s pyrimidine analog reduces oxidative metabolism, suggesting that the target’s thiophene may similarly resist degradation .

- Toxicity Risks : Thiazole-containing compounds (e.g., ) may exhibit hepatotoxicity, warranting caution in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.